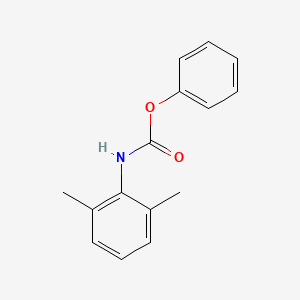
Phenyl N-(2,6-xylyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl N-(2,6-xylyl)carbamate is an organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.292 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl N-(2,6-xylyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 2,6-xylylamine with phenyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or distillation to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Phenyl N-(2,6-xylyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction can produce amines .
Scientific Research Applications
Phenyl N-(2,6-xylyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenyl N-(2,6-xylyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds and participate in various intermolecular interactions, which can modulate the activity of enzymes or receptors . The compound’s conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety plays a crucial role in its biological activity .
Comparison with Similar Compounds
Phenyl N-(2,4-xylyl)carbamate: Similar in structure but with different substitution patterns on the aromatic ring.
Phenyl N-(2,5-xylyl)carbamate: Another isomer with distinct properties due to the position of the substituents.
Uniqueness: Phenyl N-(2,6-xylyl)carbamate is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
39143-76-5 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
phenyl N-(2,6-dimethylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-11-7-6-8-12(2)14(11)16-15(17)18-13-9-4-3-5-10-13/h3-10H,1-2H3,(H,16,17) |
InChI Key |
AHAAHACLFHNTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



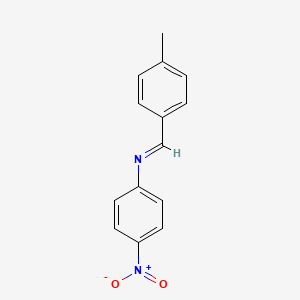
![2-{[1-(Benzoyloxy)-2-naphthyl]methyl}-1-naphthyl benzoate](/img/structure/B11951719.png)

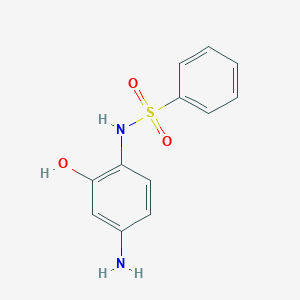
![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)

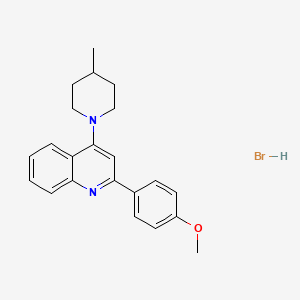
![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)


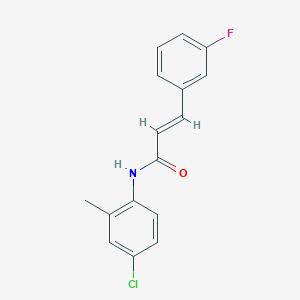
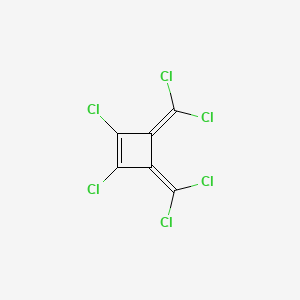
![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)
